
1,4-Bis(methylsulfonylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(methylsulfonylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₄O₄S₄ It is characterized by the presence of two methylsulfonylsulfanyl groups attached to a butane backbone
Mechanism of Action
Target of Action
1,4-Bis(methylsulfonylsulfanyl)butane, also known as Busulfan , primarily targets the bone marrow . It has a selective immunosuppressive effect on bone marrow .
Mode of Action
Busulfan is an alkylating agent that contains two labile methanesulfonate groups attached to opposite ends of a 4-carbon alkyl chain . Once busulfan is hydrolyzed, the methanesulfonate groups are released and carbonium ions are produced . These ions can interact with DNA, leading to cross-linking and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by Busulfan is DNA synthesis. By alkylating DNA, it prevents the normal functioning of DNA, thereby inhibiting cell division and growth . This leads to the death of rapidly dividing cells, particularly cancer cells in the context of chronic myelogenous leukemia .
Result of Action
The result of the action of this compound is the death of rapidly dividing cells, particularly in the bone marrow . This can lead to a decrease in the number of white blood cells, red blood cells, and platelets, which can result in symptoms such as fatigue, increased susceptibility to infections, and increased bleeding and bruising .
Biochemical Analysis
Biochemical Properties
The role of 1,4-Bis(methylsulfonylsulfanyl)butane in biochemical reactions is primarily as a sulfhydryl active reagent . It interacts with enzymes, proteins, and other biomolecules through sulfhydryl cross-linking . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context in which they occur.
Molecular Mechanism
It is known to exert its effects at the molecular level through sulfhydryl cross-linking This can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(methylsulfonylsulfanyl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium methylsulfonate in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(methylsulfonylsulfanyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydrosulfide (NaHS) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
1,4-Bis(methylsulfonylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl and sulfanyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(methylsulfanyl)butane: Similar structure but lacks the sulfonyl groups.
1,4-Bis(methylsulfonyl)butane: Similar structure but lacks the sulfanyl groups.
Uniqueness
This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds .
Properties
IUPAC Name |
1,4-bis(methylsulfonylsulfanyl)butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S4/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISOSSRZYEECK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286940 |
Source


|
| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-99-2 |
Source


|
| Record name | NSC48378 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(methylsulfonylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-AMINO-3,7,8-TRIMETHYL-3H-IMIDAZO[4,5-F]QUINOXALINE](/img/structure/B43413.png)
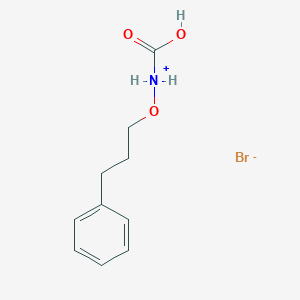
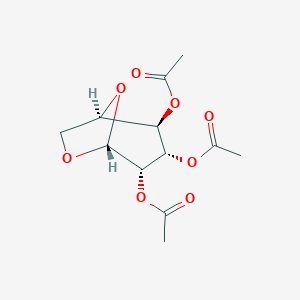
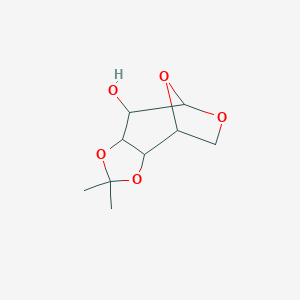

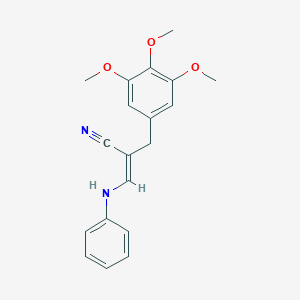
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
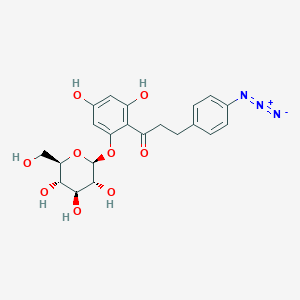
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
